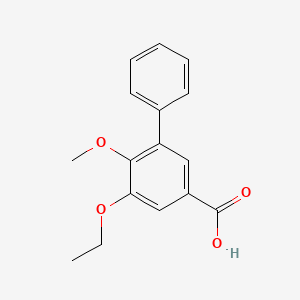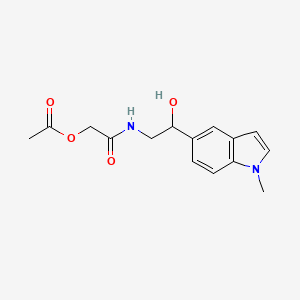
3-Ethoxy-4-methoxy-5-phenylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-methoxy-5-phenylbenzoic acid is a chemical compound with the molecular formula C16H16O4 . It has a molecular weight of 272.3 .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-methoxy-5-phenylbenzoic acid consists of a biphenyl group with ethoxy and methoxy substituents, and a carboxylic acid group . The InChI key for this compound is AYWAWYPIXGAQHW-UHFFFAOYSA-N .Applications De Recherche Scientifique
Proton Shuttles in Organic Synthesis
3-Ethoxy-4-methoxy-5-phenylbenzoic acid and its analogs have been explored for their potential as proton shuttles in the selective functionalization of indole C-H bonds. This research identified that certain 2-arylbenzoic acids, closely related to 3-ethoxy-4-methoxy-5-phenylbenzoic acid, exhibit superior yield and selectivity when used as proton shuttles in direct arylation reactions with bromobenzenes, indicating a promising application in organic synthesis and medicinal chemistry (Jing-Jing Pi et al., 2018).
Bioactive Compounds from Marine-Derived Fungi
Research into marine-derived fungi, specifically Aspergillus carneus, has led to the isolation of phenyl ether derivatives with structural similarities to 3-ethoxy-4-methoxy-5-phenylbenzoic acid. These compounds, including a new phenyl ether derivative, have shown significant bioactive properties, such as strong antioxidant activities. Such findings underscore the potential of these compounds in developing new antioxidants and bioactive agents (Lan-lan Xu et al., 2017).
Molecular Structure Analysis
The exploration of 3-ethoxy-4-methoxy-5-phenylbenzoic acid analogs has also extended into the detailed analysis of their molecular structures. Studies have been conducted to determine the structure of related compounds both experimentally, using X-ray diffraction, and theoretically, through quantum-chemical calculations. Such investigations provide valuable insights into the chemical behavior and reactivity of these compounds, aiding in the design of new materials and pharmaceuticals (O. V. Shtabova et al., 2005).
Synthesis of Key Intermediates
Another significant application involves the synthesis of key intermediates for pharmaceuticals. For example, an efficient and cost-effective synthesis method for 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a compound related to 3-ethoxy-4-methoxy-5-phenylbenzoic acid, has been developed as a key intermediate in the production of repaglinide, an oral hypoglycemic agent. This synthesis route highlights the importance of such compounds in streamlining the production processes of important medications (M. Salman et al., 2002).
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of 3-ethoxy-4-methoxy-5-phenylbenzoic acid have been studied for their spectral properties. For instance, vanillic acid, a structurally related compound, has been analyzed using infrared and Raman spectroscopy, supported by quantum chemical computations. The insights gained from such studies are invaluable for the development of analytical techniques for detecting these compounds at very low concentrations, demonstrating their potential in food science, environmental monitoring, and more (E. Clavijo et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
3-ethoxy-4-methoxy-5-phenylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-20-14-10-12(16(17)18)9-13(15(14)19-2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWAWYPIXGAQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methoxy-5-phenylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one](/img/structure/B2800864.png)
![N-(4-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2800866.png)

![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide](/img/structure/B2800871.png)

![1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2800873.png)

![4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2800876.png)
![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2800877.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2800881.png)
![5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)(methyl)amino)-3-(2,6-dichlorophenyl)-3ah-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2800882.png)

![3-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2800884.png)
